molecular formula C26H22FN5O2 B11419144 N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11419144
M. Wt: 455.5 g/mol
InChI Key: QBZWKWKPTNICFF-UHFFFAOYSA-N
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Description

N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring fused with a quinazoline moiety, along with a fluorophenyl group, makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group via a nucleophilic substitution reaction. This is typically done using 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the coupling of the triazoloquinazoline intermediate with benzylamine and subsequent acylation with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazoloquinazoline core allows it to bind to the active sites of enzymes, inhibiting their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazoline derivatives: These compounds share the triazoloquinazoline core but differ in their substituents, leading to variations in their biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group, such as fluoxetine, exhibit different pharmacological profiles due to variations in their core structures.

Uniqueness

N-benzyl-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is unique due to its specific combination of a triazoloquinazoline core with a fluorophenyl group and a propanamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H22FN5O2

Molecular Weight

455.5 g/mol

IUPAC Name

N-benzyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C26H22FN5O2/c27-20-12-10-19(11-13-20)17-31-25(34)21-8-4-5-9-22(21)32-23(29-30-26(31)32)14-15-24(33)28-16-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,28,33)

InChI Key

QBZWKWKPTNICFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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